Azido-PEG1-CH2CO2-NHS
Overview
Description
Mechanism of Action
Target of Action
Azido-PEG1-CH2CO2-NHS is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, effectively connecting the two ligands .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ligase ligand to a target protein ligand, PROTACs can selectively degrade target proteins .
Pharmacokinetics
This could potentially enhance the bioavailability of the PROTACs synthesized using this linker .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells . This has significant implications for the treatment of diseases where the degradation of a specific protein is desirable .
Action Environment
The action of this compound is influenced by the presence of copper ions, which are necessary for the CuAAC reaction . Additionally, the stability of the compound and its efficacy may be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Azido-PEG1-CH2CO2-NHS interacts with various enzymes, proteins, and other biomolecules. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction forms a stable triazole linkage .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage , which can influence the activity of enzymes and other biomolecules.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form a stable triazole linkage with molecules containing Alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG1-CH2CO2-NHS is typically synthesized through a multi-step process involving the following key steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material.
NHS Ester Formation: The final step involves the reaction of the azido-PEG intermediate with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions, making it suitable for biological applications.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are highly stable and useful in various applications .
Scientific Research Applications
Azido-PEG1-CH2CO2-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology .
Comparison with Similar Compounds
Azido-PEG1-CH2CO2-NHS is unique due to its combination of azide and NHS ester functional groups, which provide versatility in conjugation reactions. Similar compounds include:
Azido-PEG2-CH2CO2-NHS: Contains a longer PEG spacer, offering increased solubility and flexibility.
Azido-PEG3-CH2CO2-NHS: Features an even longer PEG chain, further enhancing its solubility and reducing steric hindrance in conjugation reactions.
These similar compounds share the same functional groups but differ in the length of the PEG spacer, affecting their solubility and reactivity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDOCGOPXOETIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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